molecular formula C10H10ClN5 B14753517 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- CAS No. 2296-68-6

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl-

Cat. No.: B14753517
CAS No.: 2296-68-6
M. Wt: 235.67 g/mol
InChI Key: BOAKVJFFLICDKC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized with hydrazine hydrate to yield the desired tetrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their wide range of biological activities, including antifungal and anticancer properties.

    Pyrazole Derivatives: Exhibiting anti-inflammatory and analgesic effects.

Uniqueness

1,2,4,5-Tetrazin-3-amine, 6-(4-chlorophenyl)-N,N-dimethyl- is unique due to its tetrazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2296-68-6

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

6-(4-chlorophenyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C10H10ClN5/c1-16(2)10-14-12-9(13-15-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

BOAKVJFFLICDKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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